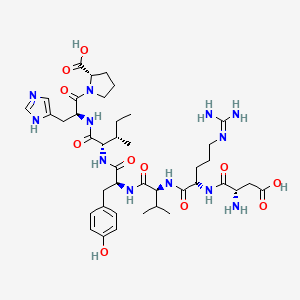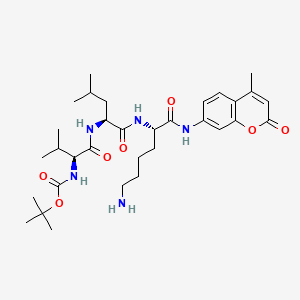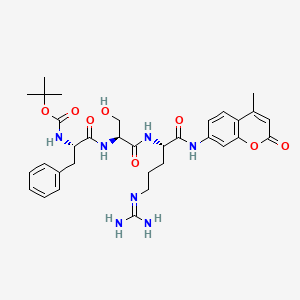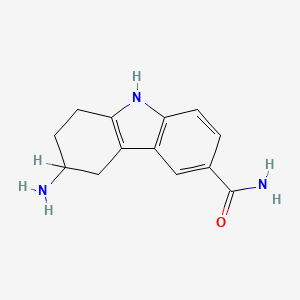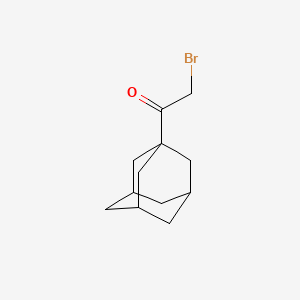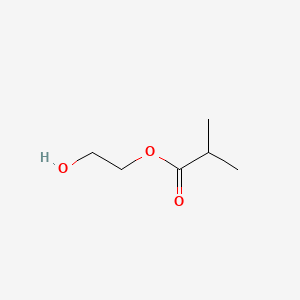
2-羟乙基异丁酸酯
概述
描述
2-hydroxyethyl 2-methylpropanoate is an organic compound with the chemical formula C6H12O3. It is a colorless liquid that is soluble in alcohols and ethers but insoluble in water. This compound is commonly used as a solvent and intermediate in organic synthesis, as well as in the production of coatings, inks, and lubricants .
科学研究应用
2-hydroxyethyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of coatings, inks, and lubricants
作用机制
Target of Action
2-Hydroxyethyl isobutyrate, also known as 2-Hydroxyethyl 2-Methylpropanoate, is a chemical compound that has been used in various applications . . It’s worth noting that this compound is often used as a reagent in chemical reactions, particularly in the synthesis of polymers .
Mode of Action
The mode of action of 2-Hydroxyethyl isobutyrate is largely dependent on its application. In the context of polymer synthesis, it acts as an initiator for Atom Transfer Radical Polymerization (ATRP), leading to the creation of hydroxy functionalized telechelic polymers . It can also be used to modify carboxylate- or isocyanate-modified surfaces, particles, or biomolecules .
Biochemical Pathways
It’s known that branched short-chain fatty acids (bcfa) like isobutyrate are produced by the fermentation of branched-chain amino acids (bcaa) in the colon
Result of Action
The results of 2-Hydroxyethyl isobutyrate’s action are largely dependent on its application. In the context of polymer synthesis, it enables the creation of hydroxy functionalized telechelic polymers . These polymers have various applications, including the creation of advanced materials with unique properties.
Action Environment
The action of 2-Hydroxyethyl isobutyrate can be influenced by various environmental factors. For instance, the efficiency of its use in polymer synthesis could be affected by factors such as temperature, pH, and the presence of other reagents . .
生化分析
Biochemical Properties
2-Hydroxyethyl isobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction is crucial for the compound’s role in modifying surfaces, particles, or biomolecules . Additionally, 2-Hydroxyethyl isobutyrate can act as an initiator in Atom Transfer Radical Polymerization (ATRP), which is used to create hydroxy-functionalized telechelic polymers .
Cellular Effects
2-Hydroxyethyl isobutyrate has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in THP-1 cells, 2-Hydroxyethyl isobutyrate induces the expression of CD54 and CD86, which are markers of immune response . This indicates that the compound can modulate immune cell function and potentially influence inflammatory responses.
Molecular Mechanism
The molecular mechanism of 2-Hydroxyethyl isobutyrate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as carboxylesterases, leading to enzyme activation or inhibition. This binding can result in changes in gene expression and cellular function. For example, 2-Hydroxyethyl isobutyrate has been shown to induce the production of reactive oxygen species (ROS) and affect the viability of cells . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyethyl isobutyrate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Hydroxyethyl isobutyrate remains stable under certain conditions, but its effects on cellular function can vary with prolonged exposure . Long-term studies have indicated that the compound can induce sensitization and immune responses over time .
Dosage Effects in Animal Models
The effects of 2-Hydroxyethyl isobutyrate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, in studies involving rodents, high doses of 2-Hydroxyethyl isobutyrate have been associated with increased oxidative stress and cytotoxicity . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-Hydroxyethyl isobutyrate is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in its metabolism. The compound can be converted into other metabolites through enzymatic reactions, affecting metabolic flux and metabolite levels . These metabolic pathways are essential for understanding how the compound is processed within the body and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-Hydroxyethyl isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is important for its localization and accumulation within cells, influencing its biochemical effects.
Subcellular Localization
2-Hydroxyethyl isobutyrate is localized to specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its overall biochemical impact.
准备方法
Synthetic Routes and Reaction Conditions: 2-hydroxyethyl 2-methylpropanoate can be synthesized through the esterification reaction between isobutyric acid and 2-hydroxyethanol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, and under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Isobutyric Acid+2-Hydroxyethanol→2-Hydroxyethyl Isobutyrate+Water
Industrial Production Methods: In industrial settings, the production of 2-hydroxyethyl isobutyrate often involves continuous esterification processes. These processes utilize fixed-bed reactors and acid catalysts to achieve high yields and efficient production rates. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of reactants to the desired product .
化学反应分析
Types of Reactions: 2-hydroxyethyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various esters and ethers.
相似化合物的比较
Isobutyric Acid: A carboxylic acid with similar esterification properties.
2-Hydroxyethyl Methacrylate: A compound with similar hydroxyethyl functionality but different reactivity due to the presence of a methacrylate group
Uniqueness: 2-hydroxyethyl 2-methylpropanoate is unique due to its specific ester structure, which imparts distinct solubility and reactivity characteristics. Its ability to act as both a solvent and intermediate in various chemical processes makes it versatile and valuable in multiple applications .
属性
IUPAC Name |
2-hydroxyethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXVQRVZUYDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219577 | |
| Record name | 2-Hydroxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-58-1 | |
| Record name | Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6942-58-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 2-hydroxyethyl methacrylate (HEMA) can induce sensitization, potentially triggering allergic responses. How does 2-hydroxyethyl isobutyrate (HEIB), which lacks the reactive double bond found in HEMA, still elicit an immune response?
A1: While HEIB lacks the methacryloyl double bond present in HEMA, research indicates that it can still induce the expression of CD54 and CD86 in THP-1 cells []. This suggests that sensitization may not solely be attributed to oxidative stress related to the methacryloyl group. The study proposes that structural characteristics of these compounds, beyond the presence or absence of a double bond, might play a role in triggering immune responses. Further research is necessary to fully elucidate the specific structural elements responsible for HEIB's immunostimulatory effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
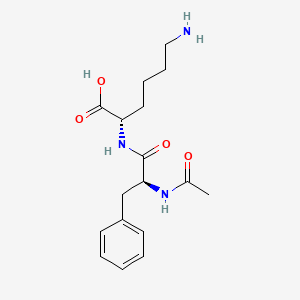
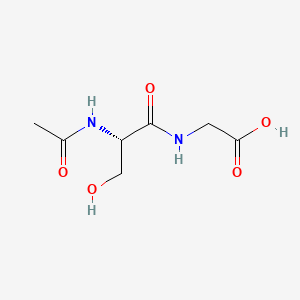


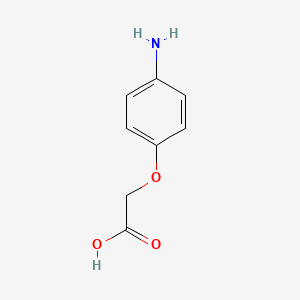
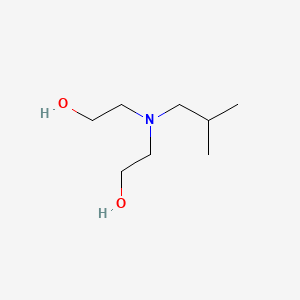
![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1266293.png)

